molecular formula C9H8ClNS B11939199 Thiazole, 4,5-dihydro-2-(2-chlorophenyl)- CAS No. 49672-22-2

Thiazole, 4,5-dihydro-2-(2-chlorophenyl)-

Cat. No.: B11939199
CAS No.: 49672-22-2
M. Wt: 197.69 g/mol
InChI Key: HBCDHEZFSLCGSD-UHFFFAOYSA-N
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Description

Thiazole, 4,5-dihydro-2-(2-chlorophenyl)- is a heterocyclic organic compound that features a thiazole ring, which is a five-membered ring containing three carbon atoms, one sulfur atom, and one nitrogen atom. This compound is known for its diverse biological activities and is used in various scientific research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of thiazole, 4,5-dihydro-2-(2-chlorophenyl)- typically involves the reaction of 2-chlorobenzaldehyde with thiourea in the presence of a base such as sodium hydroxide. The reaction is carried out in an ethanol solvent under reflux conditions. The resulting product is then purified through recrystallization.

Industrial Production Methods

Industrial production of thiazole, 4,5-dihydro-2-(2-chlorophenyl)- follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in scaling up the production while maintaining consistency and quality.

Chemical Reactions Analysis

Types of Reactions

Thiazole, 4,5-dihydro-2-(2-chlorophenyl)- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can convert the thiazole ring to dihydrothiazole derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the carbon atoms of the thiazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Dihydrothiazole derivatives.

    Substitution: Various substituted thiazole derivatives depending on the reagents used.

Scientific Research Applications

Thiazole, 4,5-dihydro-2-(2-chlorophenyl)- has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential antimicrobial, antifungal, and antiviral properties.

    Medicine: Investigated for its potential use in developing new drugs, particularly for its anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of dyes, fungicides, and biocides.

Mechanism of Action

The mechanism of action of thiazole, 4,5-dihydro-2-(2-chlorophenyl)- involves its interaction with various molecular targets and pathways:

    Molecular Targets: The compound can bind to enzymes and receptors, altering their activity.

    Pathways Involved: It can modulate signaling pathways related to inflammation, cell proliferation, and apoptosis.

Comparison with Similar Compounds

Similar Compounds

    Thiazole: A parent compound with a similar structure but without the 2-chlorophenyl substitution.

    Benzothiazole: Contains a fused benzene ring, offering different biological activities.

    Oxazole: Similar to thiazole but with an oxygen atom instead of sulfur.

Uniqueness

Thiazole, 4,5-dihydro-2-(2-chlorophenyl)- is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity compared to other thiazole derivatives.

Properties

CAS No.

49672-22-2

Molecular Formula

C9H8ClNS

Molecular Weight

197.69 g/mol

IUPAC Name

2-(2-chlorophenyl)-4,5-dihydro-1,3-thiazole

InChI

InChI=1S/C9H8ClNS/c10-8-4-2-1-3-7(8)9-11-5-6-12-9/h1-4H,5-6H2

InChI Key

HBCDHEZFSLCGSD-UHFFFAOYSA-N

Canonical SMILES

C1CSC(=N1)C2=CC=CC=C2Cl

Origin of Product

United States

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